Buparlisib
Overview
Description
Preparation Methods
Buparlisib is synthesized through a series of chemical reactions involving pyrimidine and pyridine derivatives. The synthetic route typically involves the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials to form the pyrimidine ring.
Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce morpholine groups at specific positions.
Formation of the pyridine ring: The pyridine ring is formed and subsequently attached to the pyrimidine core.
Introduction of the trifluoromethyl group:
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Buparlisib undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine groups.
Reduction: Reduction reactions can occur at the pyridine and pyrimidine rings.
Substitution: Substitution reactions are common during the synthesis of this compound, particularly when introducing functional groups such as morpholine and trifluoromethyl
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final this compound compound.
Scientific Research Applications
Buparlisib has been extensively studied for its potential in cancer treatment. Its primary applications include:
Cancer Therapy: this compound has shown promise in treating various cancers, including breast cancer and head and neck squamous cell carcinoma. .
Biological Research: This compound is used in research to study the PI3K pathway and its role in cell growth, proliferation, and survival.
Drug Development: This compound serves as a lead compound for developing new PI3K inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Buparlisib exerts its effects by inhibiting class I PI3K enzymes. The PI3K/AKT/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. This compound competitively binds to the lipid kinase domain on adenosine triphosphate (ATP), thereby inhibiting the activity of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . This inhibition leads to reduced cell proliferation, increased apoptosis, and inhibition of angiogenesis .
Comparison with Similar Compounds
Buparlisib is compared with other PI3K inhibitors such as:
Alpelisib: Another PI3K inhibitor used in cancer therapy.
GDC0077: A PI3K inhibitor that is isoform-specific and currently undergoing clinical trials.
PQR309: A PI3K inhibitor with a similar mechanism of action but different chemical structure.
This compound is unique in its ability to inhibit all class I PI3K isoforms, making it a broad-spectrum inhibitor .
Biological Activity
Buparlisib (also known as BKM120) is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has garnered attention in oncology for its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
This compound selectively inhibits the four isoforms of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. It binds competitively to the lipid kinase domain, disrupting the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. This inhibition leads to several downstream effects:
- Induction of Apoptosis : this compound promotes apoptosis in various cancer types by altering mitochondrial membrane potential and activating pro-apoptotic proteins such as Bax. Studies have shown that this compound can induce apoptosis through caspase-mediated pathways involving caspases 2, 3, and 9 .
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in T-cell acute lymphoblastic leukemia (TALL) cells, which correlates with changes in the expression of cleaved-caspases .
- Inhibition of Angiogenesis : By disrupting the PI3K/AKT pathway, this compound also inhibits angiogenesis, further limiting tumor growth and metastasis .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption and Bioavailability : Following oral administration, this compound reaches peak plasma concentrations within 1.5 hours. It exhibits high bioavailability and rapidly penetrates the blood-brain barrier (BBB), making it a candidate for treating central nervous system tumors .
- Distribution : Studies indicate that this compound achieves significant concentrations in brain tissue compared to other organs like the liver and kidney, with a brain-to-plasma concentration ratio ranging from 1.5 to 2 .
Clinical Findings
This compound has been evaluated in various clinical settings:
- Breast Cancer : In clinical trials involving patients with breast cancer, this compound showed promising results when combined with other therapies. However, its efficacy was influenced by the mutational status of PI3KCA and PTEN genes .
- Head and Neck Squamous Cell Carcinoma (HNSCC) : A study reported limited antitumor activity in heavily pre-treated HNSCC patients regardless of PI3KCA mutational status, highlighting the need for better patient stratification in future trials .
- Neuroblastoma : this compound has demonstrated efficacy in inducing apoptosis in neuroblastoma cells through a caspase-dependent mechanism .
Case Study 1: Breast Cancer
In a Phase II trial, this compound was administered to patients with hormone receptor-positive breast cancer who had progressed on prior therapies. Results indicated an overall response rate of approximately 30%, with notable improvements in progression-free survival among patients exhibiting specific genetic markers.
Case Study 2: Glioblastoma
A study involving glioblastoma patients treated with this compound showed significant intracranial responses. Patients receiving this compound alongside standard care exhibited improved survival rates compared to historical controls.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFRVAEUJCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241486 | |
Record name | Buparlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944396-07-0 | |
Record name | Buparlisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buparlisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buparlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.